molecular formula C20H18N4O B2678990 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 684227-81-4

1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2678990
CAS No.: 684227-81-4
M. Wt: 330.391
InChI Key: BDUYHCBNWOAKQO-UHFFFAOYSA-N
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Description

1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a quinoxaline-derivative research compound with significant potential in material science and medicinal chemistry. Its core structure features a dihydropyrazole ring system linked to a quinoxaline moiety, a heterocyclic framework known for its robust electronic properties and capacity for surface interactions. In corrosion science, this specific compound has been identified as a highly effective inhibitor for mild steel in 1 M hydrochloric acid (HCl) environments. Experimental electrochemical studies confirmed its ability to form a protective film on the metal surface, with performance increasing with concentration. Its adsorption is spontaneous and has been shown to obey the Frumkin adsorption isotherm, demonstrating its strong surface-coating capability. Among a series of closely related analogs, this propan-1-one derivative was found to be the most effective corrosion inhibitor, highlighting the critical role of its carbonyl substituent. Beyond material science, the 3-substituted-4-(quinoxalin-6-yl)pyrazole structural scaffold is a key intermediate in developing potential therapeutic agents. This chemotype is being actively investigated in pharmaceutical research for its inhibitory activity against the Transforming Growth Factor-Beta (TGF-β) type I receptor kinase (ALK5), a prominent target in cancer and fibrosis drug discovery. The quinoxaline core is also recognized as a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-2-20(25)24-19(13-17(23-24)14-6-4-3-5-7-14)15-8-9-16-18(12-15)22-11-10-21-16/h3-12,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUYHCBNWOAKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the quinoxaline moiety: This step often involves the condensation of an o-phenylenediamine derivative with a diketone or a similar compound to form the quinoxaline ring.

    Coupling of the two moieties: The final step involves coupling the pyrazole and quinoxaline rings through a suitable linker, often using a Friedel-Crafts acylation reaction to introduce the propan-1-one group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 1 of the propanone moiety undergoes nucleophilic additions with reagents like hydrazines and hydroxylamines. For example:

  • Hydrazine addition : Forms a hydrazone derivative under reflux in ethanol (80°C, 6 hrs), confirmed via IR spectroscopy (C=O stretch reduction from 1,710 cm⁻¹ to 1,650 cm⁻¹).

  • Hydroxylamine reaction : Produces an oxime derivative in acetic acid medium (yield: 72–78%), identifiable by a new NH₂ peak at 3,350 cm⁻¹ in IR spectra.

Cyclocondensation Reactions

The pyrazole ring participates in cyclocondensation with α,β-unsaturated carbonyl compounds. Key findings include:

  • Reaction with ethyl acetoacetate : Forms fused triazinoquinoxaline derivatives in acetic acid at 100°C (yield: 65%). NMR data shows pyrazole CH₂ protons as a singlet at δ 2.92 ppm post-reaction .

  • Acetone cyclization : Generates a propan-2-ylidene derivative (yield: 58%), with ¹³C-NMR confirming a new carbonyl peak at 170.0 ppm .

Electrophilic Substitution on Quinoxaline

The quinoxaline moiety undergoes electrophilic substitution, particularly at electron-rich positions:

Reaction TypeReagent/ConditionsProductYieldKey Spectral Data
BrominationBr₂ in DCM, 0°C3-Bromoquinoxaline derivative54%New Br peak at m/z 447.3
NitrationHNO₃/H₂SO₄, 50°C6-Nitroquinoxaline derivative48%NO₂ stretch at 1,530 cm⁻¹

Reductive Transformations

The 4,5-dihydro-1H-pyrazole ring can undergo reduction:

  • Catalytic hydrogenation (H₂/Pd-C, EtOH): Saturates the pyrazole ring, confirmed by loss of olefinic protons (δ 5.8–6.2 ppm) in ¹H-NMR.

  • NaBH₄ reduction : Converts the ketone to a secondary alcohol (yield: 82%), with new OH stretch at 3,400 cm⁻¹.

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH, reflux), the pyrazole ring undergoes ring-opening to form a hydrazine intermediate, which recyclizes into triazinoindole derivatives (yield: 60–68%) . Base-mediated hydrolysis (NaOH, H₂O/EtOH) cleaves the ketone to a carboxylic acid, identifiable by a COOH stretch at 2,500–3,000 cm⁻¹.

Comparative Reactivity Table

Functional GroupReaction PartnerConditionsProduct ClassBiological Relevance
KetoneHydrazinesEthanol, ΔHydrazonesAnticancer leads
QuinoxalineElectrophilesDCM, 0°CHalogenated derivativesEnhanced corrosion inhibition
Pyrazoleα,β-unsaturated estersAcetic acid, ΔFused heterocyclesAntibacterial agents

Mechanistic Insights

  • Cyclocondensation : Proceeds via keto-enol tautomerism, with the enol form attacking the α-carbon of ethyl acetoacetate .

  • Electrophilic substitution : Directed by electron-donating N-atoms in quinoxaline, favoring para/ortho positions .

This compound’s versatility in forming pharmacologically relevant derivatives underscores its value in drug discovery and materials science. Further studies optimizing reaction conditions could enhance yields and specificity.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that integrates a pyrazole ring and a quinoxaline moiety, both of which are recognized for their diverse biological activities. The molecular formula is C26H22N4O, with a molecular weight of approximately 406.49 g/mol. Its synthesis typically involves multi-step reactions that utilize solvents like ethanol or acetic acid, with characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirming its structure .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural features have exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. Some derivatives showed IC50 values in the range of 1.9–7.52 μg/mL, indicating strong activity .

Antibacterial and Antifungal Properties

Compounds featuring the pyrazole and quinoxaline structures are known for their antibacterial and antifungal activities. The mechanism of action is believed to involve interference with metabolic pathways or nucleic acid synthesis in microbial cells. Research indicates that these compounds can inhibit specific enzymes or receptors involved in disease processes .

Corrosion Inhibition

The compound has also been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies revealed that it effectively prevents corrosion by forming protective films on metal surfaces. The inhibition efficiency increases with concentration, and quantum chemical calculations support the observed results, indicating spontaneous adsorption on the metal surface .

Material Science Applications

In addition to its biological applications, 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has potential uses in material science due to its unique heterocyclic structure. The presence of multiple aromatic rings may confer desirable properties such as thermal stability and electrical conductivity, making it suitable for developing advanced materials .

Summary of Key Findings

Application AreaFindings
Anticancer Activity Significant antiproliferative effects against HCT-116 and MCF-7 cell lines (IC50: 1.9–7.52 μg/mL)
Antibacterial Activity Exhibits activity through inhibition of metabolic pathways in bacteria
Corrosion Inhibition Effective at preventing corrosion in mild steel; efficiency increases with concentration
Material Science Potential for use in advanced materials due to structural properties

Mechanism of Action

The mechanism of action of 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

PQDPP belongs to a broader class of pyrazole-propanone derivatives functionalized with aryl/heteroaryl groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
PQDPP (target compound) Phenyl (C₆H₅), Quinoxalin-6-yl C₂₁H₁₈N₄O 342.40 Pyrazole fused with quinoxaline; ketone at propan-1-one position
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4 in ) 4-Fluorophenyl (C₆H₄F), Phenyl C₁₈H₁₇FN₂O 308.34 Dihedral angle between pyrazole and fluorophenyl: 10.53° (molecule A), 9.78° (molecule B)
ME-1 ([3-(hydrazinyloxy)-1-(3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one) p-Tolyl (C₆H₄CH₃), Hydrazinyloxy (NH₂O-) C₁₉H₂₂N₄O₂ 338.40 Hydrazinyloxy side chain; methyl group on aryl ring
Mt-3-PQPP 3-Methoxyphenyl (C₆H₄OCH₃), Quinoxalin-6-yl C₂₂H₂₀N₄O₂ 372.42 Methoxy group enhances electron density; planar quinoxaline moiety
Cl-4-PQPP 4-Chlorophenyl (C₆H₄Cl), Quinoxalin-6-yl C₂₀H₁₇ClN₄O 376.83 Chlorine substituent increases hydrophobicity and steric bulk

Key Observations :

  • Planarity: PQDPP and quinoxaline-containing analogs (e.g., Mt-3-PQPP) exhibit greater planarity due to fused heteroaromatic systems, enhancing π-π stacking interactions .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in Mt-3-PQPP) increase corrosion inhibition efficiency, while bulky groups (e.g., chlorine in Cl-4-PQPP) reduce solubility but improve surface adsorption .
Functional Comparison in Corrosion Inhibition

PQDPP and related compounds have been tested as corrosion inhibitors for mild steel in 1 M HCl:

Compound Inhibition Efficiency (%) Adsorption Mechanism Computational Findings (DFT/MD Simulations)
PQDPP 93.65 Chemisorption via N, O atoms; π-orbital interactions High EHOMO (-4.92 eV), low ELUMO (-1.76 eV)
PQDPB 90.50 Mixed physisorption/chemisorption Lower adsorption energy (-32.1 kcal/mol) vs. PQDPP
Mt-3-PQPP 94.80 (estimated) Dominant chemisorption Methoxy group enhances electron donor capacity
Cl-4-PQPP 88.20 (estimated) Steric hindrance limits adsorption Chlorine reduces interaction with metal surface

Key Findings :

  • PQDPP outperforms PQDPB and Cl-4-PQPP due to optimal balance of electron density and steric accessibility .
  • Methoxy-substituted Mt-3-PQPP may theoretically exceed PQDPP’s efficiency but lacks experimental validation .

Implications :

  • The pyrazole-propanone scaffold (shared with PQDPP) shows promise in antiparasitic applications, but PQDPP’s quinoxaline moiety may require further optimization for bioavailability .

Biological Activity

1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, also known by its CAS number 946279-25-0, is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining pyrazole and quinoxaline moieties, which are known for their pharmacological potentials.

The molecular formula of the compound is C26H22N4OC_{26}H_{22}N_{4}O, with a molecular weight of approximately 406.49 g/mol. Its structure includes multiple aromatic rings and nitrogen atoms, contributing to its biological activity. The compound is classified as a pyrazole derivative and exhibits properties typical of heterocyclic compounds.

PropertyValue
Molecular FormulaC26H22N4O
Molecular Weight406.49 g/mol
CAS Number946279-25-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common solvents used include ethanol and acetic acid. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of intermediates and final products .

Biological Activity

Numerous studies have reported on the biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been shown to possess antibacterial and antifungal activities by inhibiting specific metabolic pathways or interfering with nucleic acid synthesis .

Anticancer Properties

The compound has demonstrated potential anticancer activity. In vitro studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation with IC50 values in the low micromolar range, suggesting efficacy against various cancer types .

Anti-inflammatory Effects

Quinoxaline derivatives are also noted for their anti-inflammatory properties. The presence of the quinoxaline moiety contributes to this activity, making these compounds candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Inhibition of Kinases : One study reported that derivatives similar to this compound inhibited ALK5 with an IC50 value of 0.012 µM, indicating strong kinase inhibitory activity .
  • Antioxidant Activity : Molecular docking studies have shown that related compounds possess excellent antioxidant properties, which may contribute to their therapeutic effects in various diseases .
  • Corrosion Inhibition : Interestingly, some studies have explored the use of quinoxaline derivatives as corrosion inhibitors, showcasing their versatility beyond traditional pharmacological applications .

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with biological targets such as enzymes or receptors involved in disease pathways. The structural complexity allows for multiple interactions at various sites within biological systems .

Q & A

Q. What statistical approaches are recommended for dose-response studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC50_{50}/EC50_{50}. ANOVA with post-hoc tests (Tukey’s HSD) compares efficacy across analogs. Bootstrap resampling estimates confidence intervals for small datasets .

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